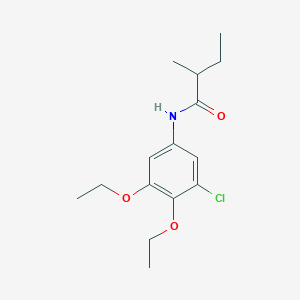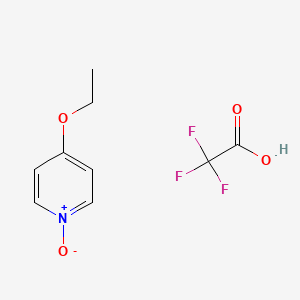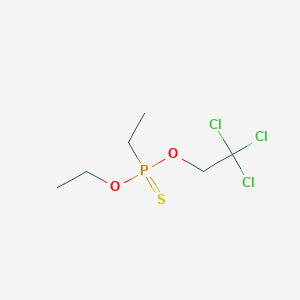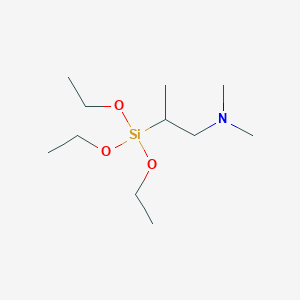
N-(3,4-Diethoxy-5-methylphenyl)-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Diethoxy-5-methylphenyl)-2-methoxyacetamide is an organic compound characterized by its unique chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Diethoxy-5-methylphenyl)-2-methoxyacetamide typically involves the reaction of 3,4-diethoxy-5-methylphenylamine with 2-methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is then stirred at a low temperature to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control of temperature and pressure to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-Diethoxy-5-methylphenyl)-2-methoxyacetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxyacetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Applications De Recherche Scientifique
N-(3,4-Diethoxy-5-methylphenyl)-2-methoxyacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,4-Diethoxy-5-methylphenyl)-2-methylpropanamide
- N-(3,4-Diethoxy-5-methylphenyl)-2-methylprop-2-enamide
- N-(3,4-Diethoxy-5-methylphenyl)-2,2-dimethylpropanamide
Uniqueness
N-(3,4-Diethoxy-5-methylphenyl)-2-methoxyacetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
90257-25-3 |
|---|---|
Formule moléculaire |
C14H21NO4 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
N-(3,4-diethoxy-5-methylphenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C14H21NO4/c1-5-18-12-8-11(15-13(16)9-17-4)7-10(3)14(12)19-6-2/h7-8H,5-6,9H2,1-4H3,(H,15,16) |
Clé InChI |
PCKGHXGXKZZFTP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)NC(=O)COC)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14363409.png)

![Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate](/img/structure/B14363421.png)

![2-[Ethyl(formyl)amino]ethyl formate](/img/structure/B14363440.png)
![2,2a-Dihydro-1H-cyclobuta[a]indene](/img/structure/B14363448.png)

